Methyl 2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate
Description
Methyl 2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate (CAS: 202195-67-3) is a benzooxazine derivative featuring a fused benzene ring with a 1,4-oxazine heterocycle. The compound is substituted with a methyl group at position 2 and a methyl ester at position 5. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and organic synthesis.
Synthesis:
The compound is synthesized via organic reactions such as esterification, cyclization, or substitution. For example, it can be prepared by reacting formic acid with 2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine under controlled conditions . Other routes involve hydrolysis or amide coupling reactions starting from related benzooxazine precursors .
The methyl ester group enhances solubility and stability, facilitating further derivatization for drug discovery.
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl 2-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-7-6-12-9-5-8(11(13)14-2)3-4-10(9)15-7/h3-5,7,12H,6H2,1-2H3 |
InChI Key |
FXVYMZGNKUQGLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=C(O1)C=CC(=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with methyl acrylate in the presence of a catalyst to form the oxazine ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazine ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the oxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxazine derivatives .
Scientific Research Applications
Methyl 2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related derivatives, focusing on substituents, heteroatoms, and biological activities. Key analogues include:
Key Comparison Points
Substituent Effects: 2-Methyl vs. 2-Cyano: The methyl group in the target compound provides steric bulk, while the cyano group in its analogue introduces electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions . Ester vs. Carboxylic Acid: The methyl ester in the target compound improves membrane permeability compared to the carboxylic acid derivative, which may enhance bioavailability .
Heteroatom Variation :
- Replacing oxygen with sulfur (e.g., in ML276) alters electronic properties and binding affinity. Sulfur’s larger atomic radius and polarizability may improve interactions with hydrophobic enzyme pockets, as seen in ML276’s antimalarial activity .
Biological Activity: Benzooxazine derivatives with triazolo[4,3-b]pyridazine moieties (e.g., compounds 14–17 in ) lose thrombin inhibitory activity but gain antiproliferative effects against tumor cells. This highlights the impact of substituents on target selectivity .
Synthetic Utility :
Biological Activity
Methyl 2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate is a compound belonging to the class of benzo[b][1,4]oxazines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₉H₁₁NO
- Molecular Weight : 149.19 g/mol
- CAS Number : 58960-13-7
Research indicates that compounds in the benzo[b][1,4]oxazine class may interact with various biological targets. One notable target is Glycogen Synthase Kinase 3β (GSK-3β), which is implicated in several diseases including Alzheimer's disease and cancer.
GSK-3β Inhibition
A study highlighted a related compound, methyl 2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate (CAS No. 179950-77-7), which demonstrated potent inhibition of GSK-3β with an IC₅₀ value of 1.6 μM. In neuroblastoma N2a cells treated with this compound at a concentration of 12.5 μM, there was a significant increase in GSK-3β Ser9 phosphorylation levels, indicating effective inhibition of the enzyme .
Antioxidant Activity
The antioxidant potential of this compound has been assessed through various assays. Compounds related to this structure have shown promising results in scavenging free radicals, which is crucial for mitigating oxidative stress-related diseases.
Neuroprotective Effects
Given the role of GSK-3β in neurodegenerative diseases, this compound's ability to inhibit GSK-3β suggests potential neuroprotective effects. The inhibition may lead to reduced tau phosphorylation and amyloid-beta accumulation in neuronal cells, both hallmarks of Alzheimer's disease.
Case Studies
Pharmacological Applications
Due to its biological activity profile, this compound may have therapeutic applications in:
- Neurodegenerative Diseases : By inhibiting GSK-3β and potentially reducing tau pathology.
- Antioxidant Therapy : As an adjunct treatment for conditions associated with oxidative stress.
- Cancer Treatment : Targeting pathways involved in tumorigenesis and cell survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
